4-(4-((3,4-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-((3,4-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine, also known as TAK-659, is a small molecule inhibitor that targets protein kinases. It has been studied extensively for its potential use in the treatment of various cancers and autoimmune diseases.
Scientific Research Applications
Anticancer Research
The presence of the tetrahydroquinoline moiety in similar compounds has been associated with potent anticancer properties. These compounds can act as NF-κB inhibitors, which are useful in anticancer drug research . The specific compound may be involved in the synthesis of new materials that can serve as precursors for more complex molecules with anticancer utilities.
Antibacterial and Antifungal Applications
Derivatives of tetrahydroquinoline, which share structural similarities with the compound , have been known to exhibit antibacterial and antifungal activities . This suggests potential applications in developing new antimicrobial agents that could be used to treat various bacterial and fungal infections.
Anti-inflammatory and Immunological Modulators
The compound’s structural analogs have been used as anti-inflammatory agents and immunological modulators . This indicates that the compound could be researched for its effects on inflammatory processes and immune system regulation, potentially leading to new treatments for autoimmune diseases.
Neurological Disorder Treatments
Compounds with similar structures have shown beneficial impacts on brain disorders where neuroinflammation involving microglial activation plays a crucial role in the pathogenesis . Therefore, this compound could be applied in the study of neuroprotective agents and treatments for various neurodegenerative diseases.
Metabolic Disease Therapeutics
The related compounds have been used as retinoid nuclear modulators, which are important agents for the treatment of metabolic diseases . Research into the applications of this compound could lead to new insights into the management of metabolic disorders such as diabetes and obesity.
Pharmacological Activity of Indole Derivatives
Although the compound does not contain an indole moiety, it is structurally related to indole derivatives, which have a wide range of biological activities, including antiviral, anti-HIV, antioxidant, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could be explored for similar pharmacological activities.
properties
IUPAC Name |
4-[4-(3,4-dimethoxyphenyl)sulfonylpiperazin-1-yl]-6-ethoxy-2-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O5S/c1-5-28-19-13-18(20-14(2)21-19)22-8-10-23(11-9-22)29(24,25)15-6-7-16(26-3)17(12-15)27-4/h6-7,12-13H,5,8-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAKWEZZRFCCJIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-((3,4-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.